(5Z)-6-hydroxy-5-[2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-ylidene]-3-methylpyrimidine-2,4(3H,5H)-dione
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Overview
Description
6-HYDROXY-5-[2-(4-METHOXYPHENYL)-2,3-DIHYDRO-1,5-BENZOTHIAZEPIN-4-YL]-3-METHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzothiazepine ring fused with a tetrahydropyrimidine ring, and a methoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-HYDROXY-5-[2-(4-METHOXYPHENYL)-2,3-DIHYDRO-1,5-BENZOTHIAZEPIN-4-YL]-3-METHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 2-aminothiophenol to form the benzothiazepine intermediate. This intermediate is then reacted with a suitable pyrimidine derivative under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-HYDROXY-5-[2-(4-METHOXYPHENYL)-2,3-DIHYDRO-1,5-BENZOTHIAZEPIN-4-YL]-3-METHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered pharmacological properties.
Substitution: The methoxy group can be substituted with other functional groups to modify its activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
6-HYDROXY-5-[2-(4-METHOXYPHENYL)-2,3-DIHYDRO-1,5-BENZOTHIAZEPIN-4-YL]-3-METHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-HYDROXY-5-[2-(4-METHOXYPHENYL)-2,3-DIHYDRO-1,5-BENZOTHIAZEPIN-4-YL]-3-METHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid: Shares the methoxyphenyl group but has a different core structure.
5-Hydroxy-8-methoxy-2-[2-(4′-methoxyphenyl)ethyl]chromone: Another compound with a methoxyphenyl group, used for its antibacterial properties.
Uniqueness
What sets 6-HYDROXY-5-[2-(4-METHOXYPHENYL)-2,3-DIHYDRO-1,5-BENZOTHIAZEPIN-4-YL]-3-METHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE apart is its unique combination of a benzothiazepine ring and a tetrahydropyrimidine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H19N3O4S |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
6-hydroxy-5-[2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-1-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C21H19N3O4S/c1-24-20(26)18(19(25)23-21(24)27)15-11-17(12-7-9-13(28-2)10-8-12)29-16-6-4-3-5-14(16)22-15/h3-10,17,26H,11H2,1-2H3,(H,23,25,27) |
InChI Key |
VEZPCYQTZWBFSQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=O)NC1=O)C2=NC3=CC=CC=C3SC(C2)C4=CC=C(C=C4)OC)O |
Origin of Product |
United States |
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